4-(Piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE typically involves the reaction of piperidine with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE may involve large-scale batch reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperidinylcarbothioyl)phenyl 2-chlorobenzoate: Similar in structure but with a different position of the chlorine atom.
4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-chlorobenzoate: Contains a hydroxy group instead of a hydrogen atom on the piperidine ring.
Uniqueness
4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H18ClNO2S |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H18ClNO2S/c20-16-8-4-15(5-9-16)19(22)23-17-10-6-14(7-11-17)18(24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
InChI Key |
CADMCQZXHOHUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.